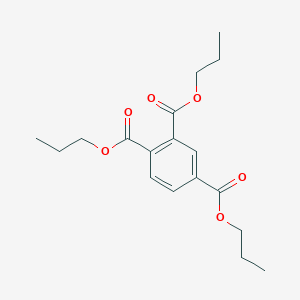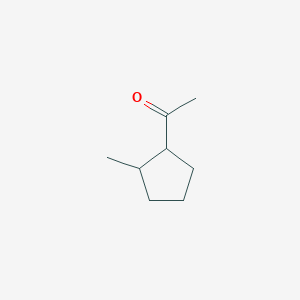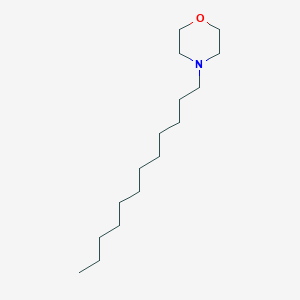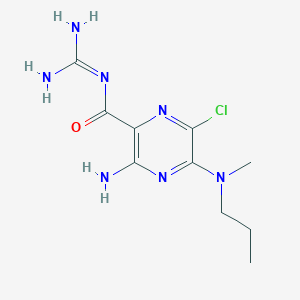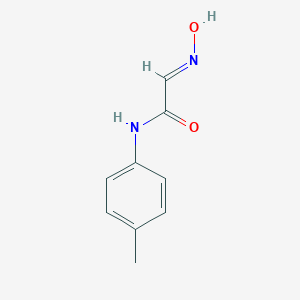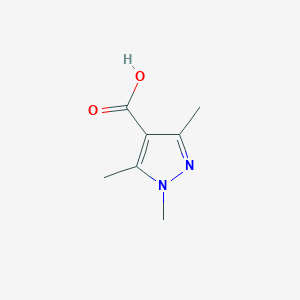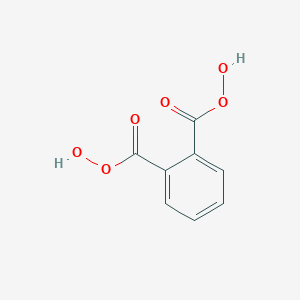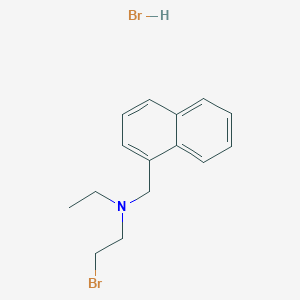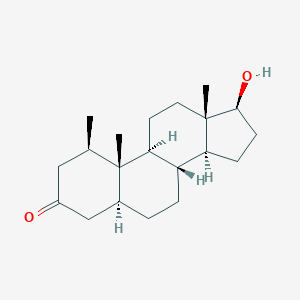
Tin(II) sulfide
Overview
Description
Tin(II) sulfide is a dark brown solid . It is a layered semiconductor with a narrow band gap, which has attracted tremendous research interest due to its unique properties . It is used as a polymerization catalyst and in optoelectronic devices .
Synthesis Analysis
Tin(II) sulfide can be synthesized by reacting tin with sulfur . Numerous strategies have been portrayed for the preparation of single- to multi-layer, zero dimension to three dimension, and nano-sized to micro-sized materials . In-depth information on synthesis methods has been explored under the top-down and bottom-up approaches .Molecular Structure Analysis
Tin(II) sulfide exists as a complex ion in aqueous solutions . It has a layered orthorhombic crystal structure . The layers of cations are separated only by van der Waals forces that provide intrinsically chemically inert surface without dangling bonds and surface density of states .Chemical Reactions Analysis
Tin(II) sulfide is not a reducing agent like other compounds containing tin(II), such as tin(II) chloride . It reacts with HNO3 to form metastannic acid, a white substance insoluble in alkalies or acids . In neutral or slightly acidic solutions, zinc displaces tin from its compounds, forming the metal .Physical And Chemical Properties Analysis
Tin(II) sulfide exhibits stable low-symmetric, double-layered orthorhombic crystal structure . Its inimitable optical, electronic, and mechanical properties open up windows for a broad range of promising applications .Scientific Research Applications
High-Performance Lithium Ion Batteries
Tin(II) sulfide has been attracting remarkable attention for high-energy Lithium Ion Batteries (LIBs) due to its enormous resource and simplicity of synthesis, in addition to its high theoretical capacity . SnS2/carbon composites have been considered to be a most promising approach to addressing the issues of poor intrinsic conductivity, big volume transition, and low initial Coulombic efficiency, resulting in a short lifespan .
Solar Energy Conversion
Tin(II) sulfide is an attractive semiconductor for solar energy conversion in thin film devices due to its bandgap of around 1.3 eV in its orthorhombic polymorph, and a band gap energy of 1.5–1.7 eV for the cubic polymorph . These properties enable SnS applications in optoelectronic devices .
Light Emitters
Tin(II) sulfide can be used in the development of light emitters . The properties of SnS make it suitable for use in devices that emit light.
Field Effect Transistors (FETs)
Tin(II) sulfide can be used in the production of field effect transistors . FETs are an essential component in many electronic devices.
Gas Sensors
Tin(II) sulfide can be used in the development of gas sensors . These sensors can detect the presence of certain gases in the environment, which is crucial in many industries.
Photodetectors
Tin(II) sulfide can be used in the development of photodetectors . Photodetectors are devices that sense light, and they are used in a wide range of applications, from telecommunications to medical imaging.
Thermoelectric Devices
Tin(II) sulfide can be used in the development of thermoelectric devices . These devices convert heat into electrical energy, and they have a wide range of potential applications, from power generation to cooling systems.
Polymerization Catalyst
Tin(II) sulfide is used as a polymerization catalyst . It helps in the formation of polymers from monomers, which is a crucial process in the production of many types of plastic and other materials.
Mechanism of Action
Target of Action
Tin(II) sulfide (SnS) primarily targets the electronic and optoelectronic devices due to its unique physicochemical properties . It is a layered semiconductor with a narrow band gap, making it a potential alternative to more toxic metal chalcogenides for various applications .
Mode of Action
Tin(II) sulfide interacts with its targets by leveraging its optical, electronic, and mechanical properties . The compound’s interaction with its targets results in changes in the crystal phase, size, thickness, and composition of the material . This precise design and tuning hold excellent potential for utilizing them as crucial components of advanced devices .
Biochemical Pathways
For instance, its high conductivity and pronounced sensitivity to light make it promising for photo-switching, photo-sensing, and photovoltaic applications .
Pharmacokinetics
It’s known that the compound is a dark brown or black solid, insoluble in water but soluble in concentrated hydrochloric acid . These properties may impact its bioavailability and use in various applications.
Result of Action
The molecular and cellular effects of Tin(II) sulfide’s action are primarily observed in its applications in electronic and optoelectronic devices . For instance, its high conductivity and light sensitivity make it suitable for use in photo-switching, photo-sensing, and photovoltaic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tin(II) sulfide. For example, the compound’s properties can be tuned by varying the ligands oleic acid and trioctylphosphine, suggesting that changes in the chemical environment can impact its shape and functionality . Furthermore, the compound’s action can be influenced by temperature, as its reaction with sulfur at high temperatures can vaporize sulfur, affecting the stoichiometry .
Future Directions
Tin(II) sulfide is becoming a candidate for future multifunctional devices particularly for light conversion applications . Its electrical and optical properties can be easily tailored by modifying the growth conditions or doping with suitable dopants without disturbing its crystal structure . It has a significant potential for a variety of future applications .
properties
IUPAC Name |
sulfanylidenetin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRRBXCCXDRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS, SSn | |
| Record name | tin(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tin(II) sulfide | |
CAS RN |
12067-23-1, 1314-95-0 | |
| Record name | Tin sulfide (Sn2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical formula and molecular weight of Tin(II) sulfide?
A1: Tin(II) sulfide has the chemical formula SnS, with a molecular weight of 150.77 g/mol.
Q2: What are the different polymorphs of SnS and how do their properties differ?
A2: SnS exists in two primary polymorphs: orthorhombic (α-SnS) and cubic (π-SnS). α-SnS is the more stable phase at room temperature and possesses a bandgap of around 1.3 eV, ideal for photovoltaic applications. [] π-SnS, on the other hand, exhibits a larger bandgap of 1.5–1.7 eV. []
Q3: How can one distinguish between the different SnS polymorphs experimentally?
A3: Techniques like X-ray diffraction (XRD) and Raman spectroscopy are commonly employed to differentiate between α-SnS and π-SnS. [, ]
Q4: What is the significance of the layered structure of SnS?
A4: The layered structure of SnS, similar to black phosphorus, allows for the tuning of its bandgap by adjusting the material's thickness down to the nanoscale. This property is particularly beneficial for optoelectronic applications. []
Q5: How does the electron density distribution within the SnS unit cell influence its properties?
A5: The electron density distribution, as revealed by Maximum Entropy Method (MEM) analysis, provides insights into the bonding nature and electronic properties of SnS. For instance, the interatomic bonding distances between Sn and S atoms and the corresponding electron densities can be used to understand the material's conductivity and optical characteristics. []
Q6: What are some common methods for synthesizing SnS thin films?
A6: Several methods are employed for SnS thin film synthesis, including:
- Atmospheric Pressure Chemical Vapor Deposition (APCVD): This method utilizes the reaction of precursors like tri-n-butyltin trifluoroacetate with hydrogen sulfide at elevated temperatures (350-600 °C). [, ]
- Aerosol-Assisted Chemical Vapor Deposition (AA-CVD): AA-CVD allows for the deposition of both α-SnS and π-SnS polymorphs by controlling the deposition temperature and utilizing a single-source precursor. [, ]
- Spray Pyrolysis Deposition (SPD): This technique involves spraying a precursor solution onto a heated substrate, enabling the formation of SnS thin films. []
- Magnetron Sputtering: This method uses a plasma to deposit thin films of SnS, often with controlled doping for specific applications. []
Q7: What challenges are associated with synthesizing phase-pure SnS?
A7: Obtaining phase-pure SnS can be challenging due to the potential formation of impurities like tin oxides (SnO2) and other tin sulfides (Sn2S3, SnS2). [] Precise control over reaction parameters and the use of appropriate precursors are crucial for achieving phase purity.
Q8: How does the choice of substrate affect the growth and properties of SnS thin films?
A8: The substrate material can significantly influence the growth rate, morphology, and properties of SnS thin films. For example, using molybdenum (Mo), fluorine-doped tin oxide (FTO), or FTO coated with a thin amorphous-TiOx layer (am-TiOx-FTO) as substrates can lead to variations in the properties of the deposited SnS films. []
Q9: Can the morphology of SnS be controlled during synthesis, and if so, how does this impact its properties?
A9: Yes, the morphology of SnS can be tailored during synthesis. For instance, by varying the ligands used during colloidal synthesis, it is possible to obtain different shapes of SnS nanocrystals, such as squared or hexagonal nanosheets. [, ] These morphological variations can significantly impact the material's optoelectronic properties.
Q10: How stable are SnS surfaces under ambient conditions?
A10: While SnS is inherently a stable compound, its surface is prone to oxidation upon exposure to air. This oxidation can lead to the formation of surface oxides and hydroxides, impacting the material's hydrophobicity and other surface properties. []
Q11: What are the primary applications of SnS?
A11: SnS is being actively researched for applications in:
- Photovoltaics: Its suitable bandgap and high absorption coefficient make it a promising absorber material for thin-film solar cells. [, , , ]
- Photodetectors: The photoconductive properties of SnS make it suitable for fabricating high-performance photodetectors. [, , ]
- Energy Storage: SnS is being explored as an anode material for lithium-ion and sodium-ion batteries due to its high theoretical capacity. [, , , , ]
- Sensors: The material's sensitivity to environmental factors makes it promising for sensing applications. []
Q12: What strategies are being explored to improve the efficiency of SnS-based solar cells?
A12: Several approaches are under investigation, including:
- Doping: Introducing dopants like copper can enhance the acceptor concentration in p-type SnS, leading to improved photocurrent in solar cells. []
- Buffer Layer Optimization: Careful selection and engineering of the buffer layer material, such as zinc oxysulfide (Zn(O,S)), can improve band alignment and enhance device efficiency. [, ]
- Nanostructuring: Fabricating SnS in nanostructured forms like nanoflakes or nanosheets can improve light absorption and charge transport, boosting solar cell performance. [, , ]
Q13: How does the performance of SnS as an anode material for sodium-ion batteries compare to that of lithium-ion batteries?
A13: SnS shows promise as an anode material for both lithium-ion and sodium-ion batteries. While it exhibits high theoretical capacity in both systems, challenges related to volume expansion during cycling need to be addressed. [, , ] Research is ongoing to mitigate these issues and improve the cycling stability of SnS anodes.
Q14: What are the advantages of using SnS over other materials in its various applications?
A14: SnS offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



